![molecular formula C9H20N2O2S B7464543 N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM belongs to the class of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of MEM is not fully understood. However, it is believed to exert its neuroprotective effects by modulating the activity of certain enzymes and proteins involved in oxidative stress and inflammation. MEM has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that MEM can protect neurons from damage caused by oxidative stress and inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. MEM has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using MEM in lab experiments is its ease of synthesis and availability. MEM is a relatively inexpensive compound and can be easily obtained from chemical suppliers. However, one of the limitations of using MEM in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
未来方向
There are several potential future directions for research on MEM. One area of interest is its potential use in the treatment of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the brain. MEM has been shown to protect dopaminergic neurons from oxidative stress and may have therapeutic potential in the treatment of Parkinson's disease. Another area of interest is the development of novel MEM derivatives with improved pharmacological properties, such as increased solubility and bioavailability. These derivatives could potentially be used as therapeutic agents for a wide range of neurological disorders.
Conclusion:
In conclusion, MEM is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its ease of synthesis and availability make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved pharmacological properties.
合成方法
MEM can be synthesized through a simple reaction between 4-methylpiperidine and methanesulfonyl chloride in the presence of a base. The reaction yields MEM as a white crystalline solid, which can be purified through recrystallization. The synthesis of MEM is relatively easy and can be scaled up for industrial production.
科学研究应用
MEM has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit neuroprotective properties and can prevent neuronal damage caused by oxidative stress. MEM has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-9-3-6-11(7-4-9)8-5-10-14(2,12)13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTXHAQLMPMYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

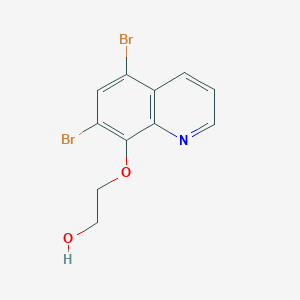
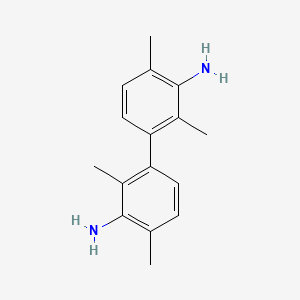
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
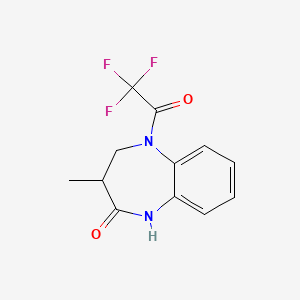
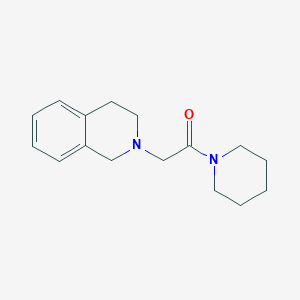



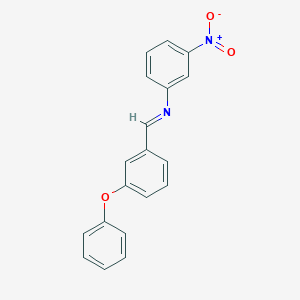

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)